molecular formula C12H15NO3 B7525236 N-tert-butyl-1,3-benzodioxole-5-carboxamide

N-tert-butyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B7525236
M. Wt: 221.25 g/mol
InChI Key: FMHDIFBIRLAQJQ-UHFFFAOYSA-N
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Description

N-tert-butyl-1,3-benzodioxole-5-carboxamide: is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-tert-butyl-1,3-benzodioxole-5-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives have been studied for their anticancer and antioxidant properties.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1,3-benzodioxole-5-carboxamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

  • 1,3-benzodioxole-5-carboxamide
  • N-tert-butyl-1,3-benzodioxole-5-carboxylate
  • 1,3-benzodioxole-5-carboxylic acid

Comparison: N-tert-butyl-1,3-benzodioxole-5-carboxamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to 1,3-benzodioxole-5-carboxamide, the tert-butyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications .

Properties

IUPAC Name

N-tert-butyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)13-11(14)8-4-5-9-10(6-8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDIFBIRLAQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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